molecular formula C9H8F2O2 B162690 1-(2-(Difluoromethoxy)phenyl)ethanone CAS No. 127842-55-1

1-(2-(Difluoromethoxy)phenyl)ethanone

Cat. No. B162690
M. Wt: 186.15 g/mol
InChI Key: GSIJRMUIVJNUGP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds typically involves the reaction of an appropriate acetophenone with a substituted benzaldehyde in the presence of a base or other reagents. For example, the synthesis of (2E)-1-(2,4-Dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one was achieved using 2,4-dichloroacetophenone and 3,4,5-trimethoxybenzaldehyde in ethanol . This suggests that a similar synthetic approach could be used for 1-(2-(Difluoromethoxy)phenyl)ethanone, utilizing 2-(difluoromethoxy)benzaldehyde as a starting material.

Molecular Structure Analysis

The molecular structure of related compounds is often confirmed by techniques such as IR spectroscopy and single crystal X-ray diffraction studies. For instance, the structure of 1-(5-Chloro-2-Hydroxyphenyl)ethanone was confirmed by XRD, and the compound was found to crystallize in the triclinic crystal system . The molecular structure is optimized using computational methods like DFT, which also aids in understanding the electronic properties of the molecule .

Chemical Reactions Analysis

The reactivity of such compounds is influenced by the presence of functional groups like the carbonyl group, which can participate in various chemical reactions. The papers do not provide specific reactions for 1-(2-(Difluoromethoxy)phenyl)ethanone, but the reactivity can be inferred from similar compounds. For example, the carbonyl group in 1-[3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone is identified as the most reactive part due to its electronegativity .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds like 1-(2-(Difluoromethoxy)phenyl)ethanone can be deduced from spectroscopic data and computational studies. The vibrational frequencies and assignments are obtained from FT-IR spectra, while the stability and charge distribution within the molecule are analyzed using NBO analysis . The HOMO and LUMO analysis provides information on charge transfer within the molecule, and the molecular electrostatic potential (MEP) helps in identifying the reactive sites . The first hyperpolarizability is calculated to assess the compound's potential role in nonlinear optics .

Scientific Research Applications

Photoremovable Protecting Group for Carboxylic Acids

1-(2-(Difluoromethoxy)phenyl)ethanone and its derivatives have been explored as photoremovable protecting groups for carboxylic acids. A study by Atemnkeng et al. (2003) introduced a new photoremovable protecting group, HAPE, used to protect various carboxylic acids, releasing the acid upon photolysis in 70-85% yields (Atemnkeng et al., 2003).

Synthesis and Mechanism of Formation Studies

The compound has been involved in synthesis studies, such as the formation of (Z)-1,4-Diphenyl-2-phenylamino-2-butene-1,4-dione from 1-phenyl-2-(phenylamino)ethanone (Akimova et al., 2004).

Anti-Inflammatory Activity

Research on phenyl dimer compounds, including variants of 1-(2-(Difluoromethoxy)phenyl)ethanone, demonstrated anti-inflammatory activities in vivo on Wistar strain albino rats (Singh et al., 2020).

Crystal Structure and Molecular Analysis

The crystal structure, TD/DFT calculations, and Hirshfeld surface analysis of 1-(4-((Benzo)dioxol-5-ylmethyleneamino)phenyl)ethanone oxime, a related compound, were studied to understand its molecular interactions (Cai et al., 2020).

Molecular Docking and ADMET Studies

Ethanone, a related compound, has been studied for its antimicrobial properties through molecular docking and ADMET studies (Satya et al., 2022).

Ultrasonic Studies in Binary Mixtures

Ultrasonic studies of binary mixtures involving aromatic ketones, including 1-phenyl-ethanone, provide insights into the nature of binary interactions in these mixtures (Tangeda & Nallani, 2005).

NMR and X-ray Crystallographic Studies

Studies involving (Z)-2-Benzene-sulfonyl-1-phenyl-2-(phenylhydrazono)ethanones, including NMR and X-ray crystallographic analyses, enhance understanding of their structure and tautomeric forms (Kolehmainen et al., 2003).

Degradation Mechanisms of Lignin Model Compounds

Research on the degradation of phenolic beta-1 lignin substructure model compounds, including variants of 1-(2-(Difluoromethoxy)phenyl)ethanone, contributes to understanding laccase-catalyzed degradation processes (Kawai et al., 1988).

Mechanochemistry of Pharmaceuticals

Mechanochemistry studies involving pharmaceuticals like ibuprofen, structurally related to 1-(2-(Difluoromethoxy)phenyl)ethanone, provide insights into drug degradation and detoxification (Andini et al., 2012).

Asymmetric Conversion in Organic Synthesis

Studies on the asymmetric conversion of 1-phenyl-1,2-ethanediol, related to 1-(2-(Difluoromethoxy)phenyl)ethanone, by Candida parapsilosis SYB-1 highlight its potential as a chiral building block in organic synthesis (Yao, 2003).

Synthesis and Evaluation of Anti-inflammatory Agents

Research on the synthesis of new chalcone derivatives, including 1-(4-(2-(1H-indol-1-yl)-2-oxoethoxy)phenyl)-3-phenylprop-2-en-1-one, provides insights into their potential as anti-inflammatory agents (Rehman et al., 2022).

Hyperbranched Polymers Synthesis

The synthesis of hyperbranched polymers from 2,2,2-trifluoro-1-[4-(4-phenoxyphenoxy)phenyl]ethanone offers insights into controlled branching in polymer chemistry (Segawa et al., 2010).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . It has hazard statements H302-H315-H319-H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, to rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

properties

IUPAC Name

1-[2-(difluoromethoxy)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O2/c1-6(12)7-4-2-3-5-8(7)13-9(10)11/h2-5,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSIJRMUIVJNUGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC=C1OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00366239
Record name 1-[2-(Difluoromethoxy)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00366239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(Difluoromethoxy)phenyl)ethanone

CAS RN

127842-55-1
Record name 1-[2-(Difluoromethoxy)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00366239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2'-(Difluoromethoxy)acetophenone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Potassium hydroxide (105 g, 1872 mmol) was suspended in a mixture of acetonitrile (200 mL) and water (200 mL) and cooled to approximately −20° C. 1-(2-Hydroxyphenyl)ethanone (11.28 mL, 93.7 mmol) was added dropwise, followed by diethyl[bromo(difluoro)methyl]phosphonate (33.27 mL, 187.3 mmol) over 15 minutes. The mixture was then allowed to warm to room temperature over 1 h. The mixture was extracted with ethyl acetate (3×200 mL), then the combined organic layers were washed with brine (50 mL), dried over magnesium sulfate and concentrated under vacuum. The mixture was purified by flash chromatography to afford the title compound (16.0 g, 92%) as a colourless oil. Method B HPLC-MS: MH+ m/z 187, RT 1.77 minutes.
Quantity
105 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
11.28 mL
Type
reactant
Reaction Step Two
Quantity
33.27 mL
Type
reactant
Reaction Step Three
Yield
92%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
MQ Hua, W Wang, WH Liu, T Wang, Q Zhang… - Journal of Fluorine …, 2016 - Elsevier
Solvent-controlled difluoromethylation of 2′-hydroxychalcones for divergent synthesis of 2′-difluoromethoxychalcones and 2,2-difluoro-3-styryl-2,3-dihydrobenzofuran-3-ols - …
Number of citations: 22 www.sciencedirect.com

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